molecular formula C17H23NO2 B7527854 2-cyclopentyl-1-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone

2-cyclopentyl-1-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone

Cat. No. B7527854
M. Wt: 273.37 g/mol
InChI Key: KJPILDVEHORTCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclopentyl-1-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The exact mechanism of action of 2-cyclopentyl-1-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone is not fully understood. However, it is believed that the compound works by modulating certain signaling pathways in the body, leading to its observed therapeutic effects.
Biochemical and physiological effects:
Studies have shown that 2-cyclopentyl-1-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone has various biochemical and physiological effects. The compound has been found to reduce inflammation and oxidative stress, protect against neuronal damage, and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 2-cyclopentyl-1-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone in lab experiments is its potential therapeutic applications in treating various diseases. However, a limitation is that the exact mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on 2-cyclopentyl-1-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone. One direction is to further investigate its mechanism of action to better understand how it produces its therapeutic effects. Another direction is to study its potential use in treating other diseases such as cancer and autoimmune disorders. Additionally, research could focus on optimizing the synthesis method to improve the yield and purity of the compound.

Synthesis Methods

The synthesis of 2-cyclopentyl-1-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone involves the reaction of cyclopentanone with 7-methoxy-1-tetralone in the presence of sodium ethoxide. The resulting product is then treated with ethyl chloroacetate and sodium hydride to obtain the final compound.

Scientific Research Applications

2-cyclopentyl-1-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone has been studied for its potential therapeutic applications in various scientific research studies. One study found that the compound has anti-inflammatory effects and may be useful in treating inflammatory diseases such as rheumatoid arthritis. Another study showed that the compound has neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-cyclopentyl-1-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-20-16-7-6-14-8-9-18(12-15(14)11-16)17(19)10-13-4-2-3-5-13/h6-7,11,13H,2-5,8-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPILDVEHORTCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCN(C2)C(=O)CC3CCCC3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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